2,6-Dichloro-5-nitroquinoline
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Overview
Description
2,6-Dichloro-5-nitroquinoline is a quinoline derivative characterized by the presence of two chlorine atoms at positions 2 and 6, and a nitro group at position 5 on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-5-nitroquinoline typically involves the nitration of 2,6-dichloroquinoline. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound often employs similar nitration techniques but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-5-nitroquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxides.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Reduction: 2,6-Dichloro-5-aminoquinoline.
Substitution: Various 2,6-disubstituted quinoline derivatives.
Oxidation: this compound N-oxide.
Scientific Research Applications
2,6-Dichloro-5-nitroquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various bioactive molecules, including potential antimalarial, antimicrobial, and anticancer agents.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: It is employed as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-5-nitroquinoline in biological systems is primarily related to its ability to interact with nucleic acids and proteins. The nitro group can undergo bioreduction to form reactive intermediates that can alkylate DNA, leading to cytotoxic effects. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
2,6-Dichloroquinoline: Lacks the nitro group, making it less reactive in certain chemical transformations.
5-Nitroquinoline: Lacks the chlorine atoms, affecting its electronic properties and reactivity.
2,6-Dichloro-4-nitroquinoline: Similar structure but with the nitro group at the 4-position, leading to different reactivity and applications.
Uniqueness: 2,6-Dichloro-5-nitroquinoline is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct electronic properties and reactivity patterns. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
2,6-dichloro-5-nitroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-2-3-7-5(9(6)13(14)15)1-4-8(11)12-7/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXCRTPDGCOPAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672140 |
Source
|
Record name | 2,6-Dichloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209246-34-3 |
Source
|
Record name | 2,6-Dichloro-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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